6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one
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Overview
Description
6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-7-methyl-2H-chromen-2-one and 4-(2-methoxyphenyl)piperazine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.
Synthetic Steps:
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles like amines or thiols, forming substituted derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of hydrolyzed products.
Scientific Research Applications
6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: It is used in biological research to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes and cellular functions.
Gene Expression Modulation: It can influence gene expression by interacting with transcription factors or other regulatory proteins, affecting the production of specific proteins.
Comparison with Similar Compounds
6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:
Chromenone Derivatives: Compounds like 4-hydroxy-2H-chromen-2-one and 7-methoxy-4-methyl-2H-chromen-2-one share structural similarities and may exhibit comparable biological activities.
Piperazine Derivatives: Compounds like 1-(2-methoxyphenyl)piperazine and 4-(2-chlorophenyl)piperazine have similar piperazine moieties and may show related pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities, making it a valuable compound for scientific research and drug development.
Properties
IUPAC Name |
6-chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-15-11-21-17(13-18(15)23)16(12-22(26)28-21)14-24-7-9-25(10-8-24)19-5-3-4-6-20(19)27-2/h3-6,11-13H,7-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWSCDLZASMLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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